molecular formula C14H16N2O4 B1683443 Y-26763 CAS No. 127408-31-5

Y-26763

Cat. No.: B1683443
CAS No.: 127408-31-5
M. Wt: 276.29 g/mol
InChI Key: IWTCFIIOUXJOOV-OLZOCXBDSA-N
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Description

Y-26763 is a chemical compound known for its role as a potassium channel opener and an active metabolite of Y-27152. It is an ATP-sensitive potassium channel activator, which means it can increase the frequency of potassium channel openings in the presence of ATP . This compound has significant implications in various scientific fields, including pharmacology and biochemistry.

Preparation Methods

The synthesis of Y-26763 involves several steps, starting with the preparation of its precursor, Y-27152. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Y-26763 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Y-26763 has a wide range of scientific research applications:

Mechanism of Action

Y-26763 exerts its effects by activating ATP-sensitive potassium channels. These channels play a crucial role in regulating cellular membrane potential and ion homeostasis. By increasing the frequency of potassium channel openings, this compound helps to stabilize the membrane potential and reduce cellular excitability. This mechanism is particularly important in tissues such as the heart and smooth muscle, where potassium channels are critical for normal function .

Comparison with Similar Compounds

Y-26763 is unique compared to other potassium channel openers due to its specific structure and mechanism of action. Similar compounds include:

    Y-27152: The precursor and parent compound of this compound.

    Diazoxide: Another potassium channel opener used in the treatment of hypertension and hyperinsulinism.

    Minoxidil: A well-known potassium channel opener used as a vasodilator and in the treatment of hair loss.

This compound stands out due to its high specificity for ATP-sensitive potassium channels and its potent effects at relatively low concentrations .

Properties

IUPAC Name

N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8(17)16(19)12-10-6-9(7-15)4-5-11(10)20-14(2,3)13(12)18/h4-6,12-13,18-19H,1-3H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTCFIIOUXJOOV-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155562
Record name Y 26763
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127408-31-5
Record name Y 26763
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127408315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Y 26763
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Y-26763
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9F3XV8A6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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